[2-(3-Bromophenyl)ethyl]hydrazine

Catalog No.
S12916039
CAS No.
718590-01-3
M.F
C8H11BrN2
M. Wt
215.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(3-Bromophenyl)ethyl]hydrazine

CAS Number

718590-01-3

Product Name

[2-(3-Bromophenyl)ethyl]hydrazine

IUPAC Name

2-(3-bromophenyl)ethylhydrazine

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

InChI

InChI=1S/C8H11BrN2/c9-8-3-1-2-7(6-8)4-5-11-10/h1-3,6,11H,4-5,10H2

InChI Key

QMIIZTQJPWARDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CCNN

[2-(3-Bromophenyl)ethyl]hydrazine is an organic compound characterized by its hydrazine functional group attached to a 3-bromophenyl ethyl moiety. Its chemical formula is C9_9H10_{10}BrN2_2, and it features a bromine atom at the meta position of the phenyl ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic agents due to its ability to interact with biological targets.

, including:

  • Oxidation: The compound can be oxidized to form azides or nitroso derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: It can be reduced to form primary amines using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromine atom in the phenyl ring can be substituted with nucleophiles such as amines, thiols, or alkoxides, often facilitated by bases like sodium hydroxide or potassium carbonate.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the modification of its structure to create derivatives with potentially enhanced biological activity.

The biological activity of [2-(3-Bromophenyl)ethyl]hydrazine is primarily attributed to its hydrazine moiety, which can form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction may lead to inhibition or modification of enzyme activity, making it a candidate for anticancer therapies. Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, indicating that [2-(3-Bromophenyl)ethyl]hydrazine may possess similar properties.

The synthesis of [2-(3-Bromophenyl)ethyl]hydrazine typically involves the following steps:

  • Condensation Reaction: 3-bromobenzaldehyde reacts with hydrazine hydrate to form a hydrazone intermediate.
  • Reduction Reaction: The hydrazone is subsequently reduced using a suitable reducing agent such as sodium borohydride or zinc in acidic conditions to yield [2-(3-Bromophenyl)ethyl]hydrazine.

Industrial production may utilize continuous flow reactors and automated systems to optimize yields and purity.

[2-(3-Bromophenyl)ethyl]hydrazine has potential applications in various fields:

  • Medicinal Chemistry: Its structure suggests potential as an anticancer agent due to its ability to interact with biological targets.
  • Pharmaceutical Development: It may serve as a precursor for synthesizing more complex pharmaceutical compounds.
  • Chemical Research: The compound is useful in studying hydrazine derivatives and their reactivity patterns in organic synthesis.

Interaction studies involving [2-(3-Bromophenyl)ethyl]hydrazine focus on its mechanism of action within biological systems. The hydrazine group can react with electrophilic centers in biomolecules, leading to modifications that affect enzyme function and cellular pathways. Such studies are crucial for understanding its therapeutic potential and optimizing its efficacy as a drug candidate.

Several compounds share structural similarities with [2-(3-Bromophenyl)ethyl]hydrazine. These include:

  • [2-(4-Bromophenyl)ethyl]hydrazine: Similar structure with bromine at the para position.
  • [2-(3-Chlorophenyl)ethyl]hydrazine: Contains chlorine instead of bromine.
  • [2-(3-Methylphenyl)ethyl]hydrazine: Features a methyl group instead of bromine.

Uniqueness

The uniqueness of [2-(3-Bromophenyl)ethyl]hydrazine lies in the presence of the bromine atom at the meta position, which imparts distinct reactivity and biological activity compared to its analogs. The ability of bromine to participate in halogen bonding influences the compound's interactions with biological targets, potentially enhancing its pharmacological profile compared to similar compounds.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

214.01056 g/mol

Monoisotopic Mass

214.01056 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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